Cas no 2138395-26-1 (1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine)

1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine is a brominated benzofuran derivative with a branched alkylamine substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural features, which may influence receptor binding and pharmacokinetic properties. The presence of the 4-bromo group enhances electrophilic reactivity, facilitating further functionalization, while the 2-methylbutan-1-amine moiety contributes to steric and electronic modulation. Its well-defined molecular structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting compounds. High purity and stability under standard conditions ensure reliable performance in experimental applications.
1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine structure
2138395-26-1 structure
商品名:1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
CAS番号:2138395-26-1
MF:C13H16BrNO
メガワット:282.176242828369
CID:5961602
PubChem ID:165795262

1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • 2138395-26-1
    • EN300-745180
    • 1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
    • 1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
    • インチ: 1S/C13H16BrNO/c1-3-8(2)13(15)12-7-9-10(14)5-4-6-11(9)16-12/h4-8,13H,3,15H2,1-2H3
    • InChIKey: IXHHHMWGVIOUMG-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC2=C1C=C(C(C(C)CC)N)O2

計算された属性

  • せいみつぶんしりょう: 281.04153g/mol
  • どういたいしつりょう: 281.04153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 39.2Ų

1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-745180-0.1g
1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2138395-26-1 95.0%
0.1g
$678.0 2025-03-11
Enamine
EN300-745180-5.0g
1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2138395-26-1 95.0%
5.0g
$2235.0 2025-03-11
Enamine
EN300-745180-0.25g
1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2138395-26-1 95.0%
0.25g
$708.0 2025-03-11
Enamine
EN300-745180-2.5g
1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2138395-26-1 95.0%
2.5g
$1509.0 2025-03-11
Enamine
EN300-745180-0.5g
1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2138395-26-1 95.0%
0.5g
$739.0 2025-03-11
Enamine
EN300-745180-0.05g
1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2138395-26-1 95.0%
0.05g
$647.0 2025-03-11
Enamine
EN300-745180-1.0g
1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2138395-26-1 95.0%
1.0g
$770.0 2025-03-11
Enamine
EN300-745180-10.0g
1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine
2138395-26-1 95.0%
10.0g
$3315.0 2025-03-11

1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine 関連文献

1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amineに関する追加情報

1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine

Introduction to 1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine (CAS No. 2138395-26-1)

1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine, a compound with CAS No. 2138395-26-1, is a structurally complex organic molecule that has garnered significant attention in the fields of drug discovery, materials science, and biotechnology. This compound is characterized by its unique benzofuran core, which is a fused bicyclic structure consisting of a benzene ring and a furan ring. The presence of the bromo group at the 4-position of the benzofuran ring introduces additional electronic and steric properties, making this compound highly versatile for various applications.

The amine functionality at the 2-methylbutan group further enhances the compound's reactivity and compatibility with other molecules, making it an attractive candidate for chemical synthesis and biological studies. Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the electronic properties and potential interactions of this compound with biological systems.

Structural Analysis and Synthesis Methods

The synthesis of 1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine involves a multi-step process that typically begins with the preparation of the benzofuran derivative. The bromination at the 4-position is achieved through electrophilic aromatic substitution, which requires precise control over reaction conditions to ensure high yields and selectivity. Subsequent steps involve the introduction of the amine group via nucleophilic substitution or coupling reactions, depending on the desired stereochemistry and functional group compatibility.

Recent studies have explored novel synthetic pathways that utilize green chemistry principles, such as catalytic hydrogenation and microwave-assisted synthesis, to improve efficiency and reduce environmental impact. These methods have significantly streamlined the production process, making this compound more accessible for large-scale applications.

Applications in Drug Discovery and Biotechnology

The unique combination of a benzofuran core, a bromine substituent, and an amine group makes this compound an ideal candidate for exploring its biological activity. Researchers have investigated its potential as a lead compound in drug discovery programs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders.

Preliminary studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its ability to modulate key signaling pathways involved in inflammation has positioned it as a promising candidate for anti-inflammatory therapies.

In addition to its therapeutic potential, this compound has also been explored for its role in enzyme inhibition studies, where it has shown remarkable selectivity towards specific protein targets. This property makes it a valuable tool for studying enzyme mechanisms and developing novel inhibitors.

Recent Research Findings and Future Directions

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound, revealing insights into its binding affinity with various biological targets. These studies have highlighted its potential as a scaffold for designing more potent drug candidates with improved pharmacokinetic properties.

Moreover, ongoing research is focused on optimizing the stereochemistry of this compound to enhance its bioavailability and reduce off-target effects. The integration of machine learning algorithms into drug design pipelines has further accelerated this process, enabling researchers to predict optimal structural modifications based on large datasets.

In conclusion, 1-(4-Bromo-1-benzofuran-2-yL)-2-methylbutanamime (CAS No. 213839556) represents a promising platform for advancing drug discovery and biotechnological applications. Its unique structural features and versatile functional groups make it an invaluable tool for exploring new therapeutic strategies and materials science innovations.

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